3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid is an aromatic compound notable for its trifluoromethoxy and carboxylic acid functional groups. This compound is categorized under the biphenyl derivatives, which are significant in various chemical applications due to their unique structural properties. The presence of the trifluoromethoxy group enhances its lipophilicity and reactivity, making it valuable in medicinal chemistry and materials science.
The compound is classified under chemical identifiers such as the CAS number 199528-28-4, and its molecular formula is . It is recognized in various chemical databases, including PubChem, where it is listed under the Compound ID 2782716. The classification of this compound includes potential hazards such as skin and eye irritation, indicating that it should be handled with care .
The synthesis of 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One prevalent method is the Suzuki-Miyaura coupling reaction, which allows for the formation of biphenyl derivatives through the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst .
This synthetic route can be adapted for industrial production, utilizing continuous flow reactors to improve efficiency and yield while integrating purification techniques like recrystallization and chromatography .
The molecular structure of 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid features a biphenyl backbone with a trifluoromethoxy group at the 3' position and a carboxylic acid group at the 3 position. This arrangement contributes to its unique chemical properties.
3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid primarily involves its interaction with biological targets. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability. This property is particularly advantageous in drug design, allowing the compound to interact effectively with target proteins or enzymes involved in metabolic pathways .
3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid has several scientific uses:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry.
Biphenyl carboxylic acid derivatives are systematically classified based on the positions of their substituents relative to the biphenyl linkage and the carboxylic acid group. The compound 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid exemplifies a meta–meta' substitution pattern: the carboxylic acid resides at the meta position (carbon 3) of one phenyl ring, while the trifluoromethoxy group occupies the meta' position (carbon 3') of the adjacent ring [5] [8]. This arrangement contrasts with clinically significant analogues like 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid (Xenalipin), which features ortho–para' substitution and functions as a hypolipidemic agent [7].
Table 1: Structural Variations in Bioactive Biphenyl Carboxylic Acids
Compound Name | Substitution Pattern | Key Pharmacological Role |
---|---|---|
3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid | 3-COOH, 3'-OCF₃ | URAT1 inhibitor lead [5] |
4'-(Trifluoromethyl)-2-biphenylcarboxylic acid | 2-COOH, 4'-CF₃ | Hypolipidemic agent [7] |
3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid | 3-COOH, 3'-OCF₃, 6-CF₃ | Advanced URAT1 inhibitor [6] |
2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid | 3-COOH, 2'-OCF₃ | Synthetic intermediate [8] |
The planarity of the biphenyl system and the electron-withdrawing nature of the trifluoromethoxy group synergistically influence electronic distribution, solubility, and conformational stability. These factors collectively impact molecular interactions with biological targets, such as ion channels or enzymes [5] [8].
The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry due to its unique combination of high electronegativity, lipophilicity, and metabolic stability. Compared to methoxy (-OCH₃) or methyl (-CH₃) groups, -OCF₃ exhibits stronger electron-withdrawing effects, which can enhance binding affinity to target proteins through dipole interactions or hydrogen bonding [5]. In 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid, this group contributes to:
Table 2: Physicochemical Contributions of -OCF₃ vs. Common Bioisosteres
Substituent | Lipophilicity (π) | Electron Withdrawal (σₘ) | Metabolic Stability |
---|---|---|---|
-OCF₃ | +0.9 | +0.38 | High |
-OCH₃ | -0.02 | -0.12 | Low |
-CF₃ | +0.88 | +0.43 | High |
-Cl | +0.71 | +0.37 | Moderate |
These properties make -OCF₃ indispensable in optimizing pharmacokinetic profiles of drug candidates [5].
The therapeutic application of trifluoromethoxy-substituted biphenyls evolved from early discoveries of non-fluorinated biphenyl drugs and serendipitous observations of urate-lowering effects in angiotensin II receptor blockers (ARBs). Telmisartan, an ARB featuring a biphenyl core, demonstrated unexpected URAT1 inhibition, redirecting research toward fluorinated biphenyl carboxylic acids as targeted uricosurics [5]. Concurrently, hypolipidemic agents like Xenalipin (4'-(Trifluoromethyl)-2-biphenylcarboxylic acid) validated the biphenyl scaffold’s utility in metabolic diseases [7].
The 2004 discovery of biphenyl carboxylic acids as bone resorption inhibitors marked a pivotal advancement. Compounds like ABD056 (a butanediol ester derivative) inhibited osteoclast formation by promoting apoptosis, demonstrating efficacy in murine osteoporosis models without impairing osteoblast function [3]. This work established the pharmacological versatility of biphenyl carboxylic acids beyond cardiovascular or metabolic applications. Modern drug design, exemplified by Epaminurad (UR-1102), now integrates the trifluoromethoxy group deliberately to enhance target affinity and safety. Epaminurad’s structure merges a 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine moiety with a biphenyl carboxylic acid, yielding a selective URAT1 inhibitor with reduced hepatotoxicity compared to earlier benzbromarone derivatives [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9